
3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with the CAS number 1114878-44-2, is a complex organic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various protein kinases and its antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C26H20ClN3O2S, with a molecular weight of 474.0 g/mol. The structural features include a quinazolinone core, a benzyl group, and a thioether linkage, which are crucial for its biological activity.
1. Inhibition of Protein Kinases
Recent studies have highlighted the compound's inhibitory effects on multiple tyrosine kinases, which are critical in various signaling pathways related to cancer progression. Specifically, it has shown promising results against:
- Cyclin-dependent kinase 2 (CDK2) : Exhibiting an IC50 value comparable to known inhibitors like imatinib.
- Human epidermal growth factor receptor 2 (HER2) : Demonstrating potent inhibition with an IC50 of 0.079 ± 0.015 µM, similar to lapatinib.
- Epidermal growth factor receptor (EGFR) and Vascular endothelial growth factor receptor 2 (VEGFR2) : The compound also displayed significant inhibitory activities against these targets, indicating its potential as an anticancer agent .
Table 1: Inhibitory Activity of this compound against Protein Kinases
Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
CDK2 | ~0.173 | Imatinib | ~0.131 |
HER2 | ~0.079 | Lapatinib | ~0.078 |
EGFR | Not specified | - | - |
VEGFR2 | Not specified | - | - |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and effective antifungal activity against species like Candida albicans .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.95 |
Candida albicans | 3.90 |
Aspergillus niger | 3.90 |
Rhizopus nigricans | 3.90 |
The mechanism through which these compounds exert their effects involves binding to the ATP-binding sites of the target kinases, thereby inhibiting their activity and disrupting downstream signaling pathways crucial for cell proliferation and survival . Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level.
Case Studies
In a study evaluating various quinazolinone derivatives, it was found that those with specific substitutions at the benzyl position exhibited enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced their biological activities .
科学研究应用
Antimicrobial Activity
Quinazolinone derivatives, including 3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, have been reported to possess antimicrobial properties. Studies indicate that modifications to the quinazolinone structure can enhance its efficacy against various bacterial and fungal strains. For instance, similar compounds have shown significant inhibition against pathogens, suggesting that this derivative could be explored for developing new antimicrobial agents .
Anti-inflammatory Properties
Research has indicated that quinazolinone derivatives exhibit anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers, indicating potential therapeutic applications for inflammatory disorders .
Anticancer Potential
The quinazolinone scaffold is recognized for its anticancer activity. Compounds related to this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. Further research is needed to elucidate the specific pathways affected by this compound .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, some quinazolinone derivatives have been investigated for their neuroprotective properties. Preliminary studies suggest that these compounds may inhibit acetylcholinesterase activity, potentially benefiting conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as substituted anilines and thioketones. The synthetic routes are crucial as they can influence the biological activity of the resulting compounds .
Case Studies and Research Findings
属性
IUPAC Name |
3-benzyl-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-23(28-24(32-17)19-10-7-11-20(27)14-19)16-33-26-29-22-13-6-5-12-21(22)25(31)30(26)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTMHJHGQJDQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。